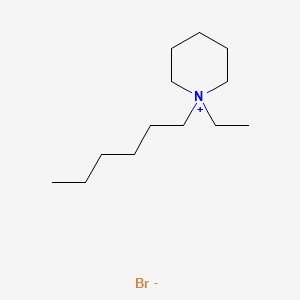
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and iodo substituents on the phenyl ring enhances the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-iodoaniline and 5-methylrhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and coupled products with various functional groups.
Applications De Recherche Scientifique
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine: Unique due to the presence of both chloro and iodo substituents.
3-(3-Chloro-4-bromophenyl)-5-methylrhodanine: Similar structure but with a bromine substituent instead of iodine.
3-(3-Chloro-4-fluorophenyl)-5-methylrhodanine: Contains a fluorine substituent, offering different reactivity and properties.
Uniqueness
This compound is unique due to the combination of chloro and iodo substituents, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
23517-58-0 |
|---|---|
Formule moléculaire |
C10H7ClINOS2 |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
3-(3-chloro-4-iodophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClINOS2/c1-5-9(14)13(10(15)16-5)6-2-3-8(12)7(11)4-6/h2-5H,1H3 |
Clé InChI |
COZLMIONBWJOIL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


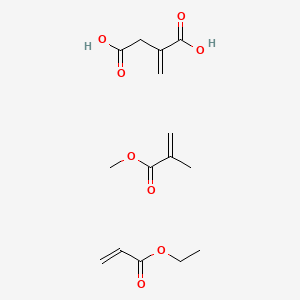
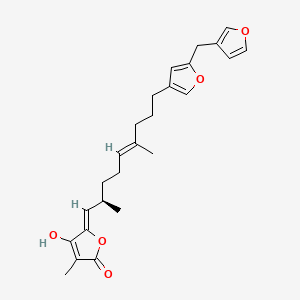
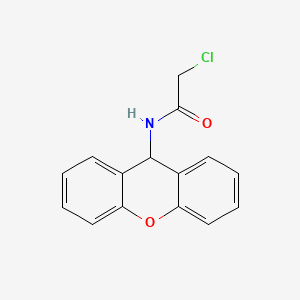
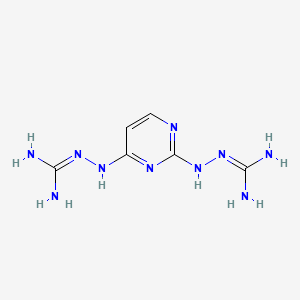

![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

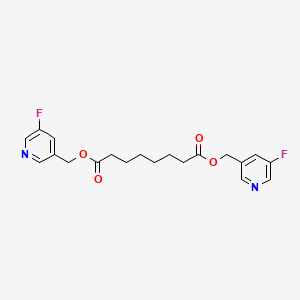

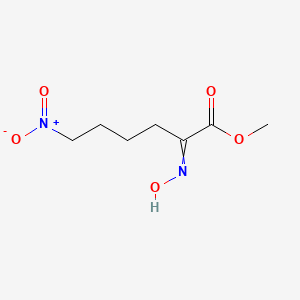
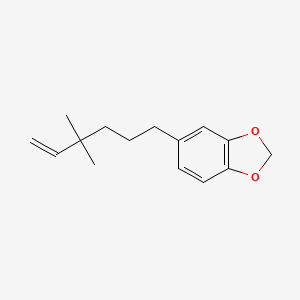
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
